Calcitroic acid
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Overview
Description
Calcitroic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcitroic acid involves multiple steps, including the formation of the cyclohexylidene and indenylidene rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of Dowtherm A and dimethylformamide (DMF) has been reported in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Calcitroic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for therapeutic applications.
Medicine: Its unique structure may make it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Calcitroic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylidene and indenylidene derivatives, which share structural features with Calcitroic acid. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H34O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |
InChI |
InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18+,19-,20+,21-,23-/m1/s1 |
InChI Key |
MBLYZRMZFUWLOZ-FEUSBDLHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1 alpha,3 beta-dihydroxy-24-nor-9,10- seco-5,7,10(19)-cholatrien-23-oic acid 1 alpha-hydroxy-23-carboxytetranorvitamin D calcitroic acid |
Origin of Product |
United States |
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